Cas no 897472-49-0 (6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

6-Fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a nitrofuran moiety via a piperazine carbonyl bridge. Its structural design combines electron-withdrawing (fluoro, nitro) and electron-donating (piperazine) groups, enhancing its potential as a bioactive intermediate. The presence of the nitrofuran group suggests possible antimicrobial or antiparasitic activity, while the benzothiazole scaffold is known for its utility in medicinal chemistry, particularly in kinase inhibition or CNS-targeting applications. The compound's modular structure allows for further derivatization, making it a versatile building block for drug discovery. Its synthetic route typically involves amide coupling and nucleophilic aromatic substitution, ensuring high purity and scalability for research use.
6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
897472-49-0 structure
商品名:6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS番号:897472-49-0
MF:C16H13FN4O4S
メガワット:376.362225294113
CID:5480918

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • Methanone, [4-(6-fluoro-2-benzothiazolyl)-1-piperazinyl](5-nitro-2-furanyl)-
    • 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • インチ: 1S/C16H13FN4O4S/c17-10-1-2-11-13(9-10)26-16(18-11)20-7-5-19(6-8-20)15(22)12-3-4-14(25-12)21(23)24/h1-4,9H,5-8H2
    • InChIKey: GFTSBSZENZHFKB-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NC3=CC=C(F)C=C3S2)CC1)(C1=CC=C([N+]([O-])=O)O1)=O

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2609-0774-75mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2609-0774-20mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2609-0774-30mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2609-0774-10μmol
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2609-0774-20μmol
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-0774-5mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-0774-25mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2609-0774-5μmol
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-0774-40mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2609-0774-15mg
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897472-49-0 90%+
15mg
$89.0 2023-05-16

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole 関連文献

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazoleに関する追加情報

Introduction to 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS No. 897472-49-0) and Its Applications in Modern Chemical Biology

6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole, identified by its CAS number 897472-49-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules characterized by its fused piperazine and benzothiazole moieties, which are well-known for their diverse biological activities. The presence of a fluoro substituent and a nitrofuran carboxyl group further enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.

The structural features of 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole contribute to its unique chemical properties. The fluoro atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in optimizing drug-like characteristics. Meanwhile, the nitrofuran moiety introduces a polar and electron-withdrawing group, which can influence both the reactivity and selectivity of the compound in biological systems. These structural elements make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological and inflammatory disorders. The piperazine ring in 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole is particularly relevant in this context, as it is commonly found in drugs that interact with central nervous system receptors. Studies have shown that piperazine derivatives can exhibit potent activity against various neurological conditions, including depression, anxiety, and cognitive disorders. The benzothiazole component further extends its potential by providing a scaffold that can interact with multiple biological targets.

One of the most compelling aspects of 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole is its versatility in drug design. Researchers have leveraged its structural framework to develop analogs with enhanced pharmacological profiles. For instance, modifications at the fluoro position or the nitrofuran carboxyl group can significantly alter the compound's binding affinity and selectivity for specific receptors or enzymes. This flexibility is particularly valuable in the quest to develop drugs with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yl-1,3-benzothiazole. Molecular modeling techniques allow researchers to predict how structural changes will impact biological activity, enabling more targeted and efficient drug development processes. These computational tools have been instrumental in identifying promising lead compounds that can be further optimized through experimental validation.

The compound's potential extends beyond neurological applications. Emerging research suggests that 6-fluoro-2-4-(5-nitrofuran-2-carbonyl)piperazin-1-yll-l,3-benzothiazole may have utility in treating inflammatory diseases by modulating key signaling pathways involved in immune responses. The benzothiazole moiety is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in inflammation. By targeting these pathways, derivatives of this compound could offer novel therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its pharmacological promise, 6-fluoro-l-lowercase 24-(5-nitrofuran-lowercase 22-carbonyl)piperazin-lowercase 11-yll-lowercase 33-benzothiazole exhibits interesting chemical properties that make it suitable for synthetic applications. Its heterocyclic structure provides multiple sites for functionalization, allowing chemists to create libraries of derivatives with tailored properties. This adaptability is particularly valuable in high-throughput screening campaigns aimed at identifying new drug candidates.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These techniques not only streamline the synthesis but also enable the introduction of various substituents at strategic positions within the molecule.

From a regulatory perspective, 6-fluoro-lowercase 24-(5-nitrofurancarboxyl)piperazinelowercase 11-yll-lowercase 33-benzothiazole (CAS No. 897472-lowercase 49-lowercase 0) must adhere to stringent quality control measures to ensure safety and efficacy in clinical applications. Good Manufacturing Practices (GMP) are essential for producing pharmaceutical-grade material that meets regulatory standards. Additionally, thorough characterization using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) is crucial to confirm the identity and purity of the compound.

The future prospects of this compound are promising, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery process by combining experimental data with computational modeling insights. As our understanding of biological systems continues to evolve, new applications for derivatives of 6-fluoro-lowercase 24-(5-nitrofurancarboxyl)piperazinelowercase 11-yll-lowercase 33-benzo-thiazole may emerge,offering hope for innovative treatments across multiple disease domains.

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